PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Description

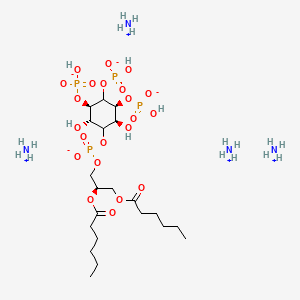

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical phospholipid in cellular signaling. This compound features C6:0 (hexanoyl) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone and an ammonium counterion for enhanced solubility . PIP3 is a product of phosphatidylinositol 3-kinase (PI3K) activity and serves as a secondary messenger in pathways regulating cell growth, survival, and migration. The dihexanoyl modification increases water solubility compared to natural PIP3 (which typically has long-chain fatty acids like C16:0/C18:0), making it ideal for in vitro studies .

Properties

IUPAC Name |

tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZPLJSHLDNARZ-XLCQVJATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H54N4O22P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategy

The compound is synthesized through a multi-step process that begins with the preparation of the phosphatidylinositol backbone. The inositol ring is functionalized with phosphate groups at the 3-, 4-, and 5-positions using phosphoramidite chemistry, a method widely employed for regioselective phosphorylation. To avoid side reactions, the hydroxyl groups are temporarily protected with benzyl or tert-butyl groups, which are later removed under mild acidic conditions.

The dihexanoyl fatty acid chains are introduced at the sn-1 and sn-2 positions of the glycerol moiety via esterification. This step employs activated hexanoic acid derivatives (e.g., hexanoyl chloride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The choice of short-chain fatty acids (C6:0) enhances aqueous solubility compared to natural PIP3, which typically contains longer unsaturated chains.

Phosphate Deprotection and Salt Formation

After acylation, the protecting groups on the phosphate moieties are cleaved using hydrogenolysis (for benzyl groups) or trifluoroacetic acid (for tert-butyl groups). The resulting free phosphates are neutralized with ammonium hydroxide, forming the ammonium salt. This step ensures the compound’s stability and prevents aggregation in aqueous solutions. The final product is lyophilized to yield a white powder with a molecular weight of 836.6–838.6 g/mol.

Table 1: Key Synthetic Parameters

Purification and Quality Control

Chromatographic Techniques

Crude synthesis mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column and gradient elution with acetonitrile/water (containing 0.1% ammonium formate) resolve the target compound from byproducts. The ammonium salt form improves peak symmetry and separation efficiency due to its ionic interaction with the stationary phase.

Mass Spectrometry (MS) Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight and phosphorylation pattern. Methylation of the phosphate groups with trimethylsilyl diazomethane (TMS-diazomethane) enhances ionization efficiency, enabling detection at concentrations as low as 0.25 ng/µl. Key spectral features include:

-

Positive ion mode : [M+NH4]+ ions at m/z 1203 and 1225, corresponding to variations in fatty acyl chain lengths.

-

Negative ion mode : Fragmentation patterns confirming the positions of phosphate groups.

Physicochemical Properties and Stability

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular formula | C21H54N4O22P4 - 4NH4 | |

| Molecular weight | 838.6 g/mol | |

| CAS Registry No. | 799268-62-5 | |

| Purity | ≥98% | |

| Solubility in water | ~10 mg/ml | |

| Stability (lyophilized) | ≥1 year at -20°C |

Applications in Signal Transduction Research

Mechanism of Action in PI3K/Akt Signaling

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) mimics endogenous PIP3 by recruiting pleckstrin homology (PH) domain-containing proteins like Akt to the plasma membrane. Studies using this analog have elucidated how PIP3 stabilizes Akt’s active conformation, enabling phosphorylation of downstream targets such as mTORC1.

Live-Cell Imaging and Membrane Dynamics

The compound’s solubility allows microinjection into cells for real-time visualization of PIP3 dynamics. Fluorescently tagged PH domains (e.g., GFP-Akt) exhibit rapid translocation to membrane microdomains enriched with the synthetic PIP3 analog. This approach has revealed PI3KC2α-mediated synthesis of PI(3,4)P2 at clathrin-coated pits, a process dependent on precursor PIP3 pools .

Chemical Reactions Analysis

Types of Reactions: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) undergoes several types of reactions, including phosphorylation, hydrolysis, and binding interactions with proteins.

Common Reagents and Conditions:

Phosphorylation: Catalyzed by kinases such as PI3K.

Major Products:

Inositol Triphosphate (IP3): A key second messenger in cellular signaling.

Diacylglycerol (DAG): Another important second messenger involved in signal transduction.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C21H42O22P4 - 4NH3

- Molecular Weight: 838.6 g/mol

- CAS Number: 799268-62-5

- Purity: ≥98%

- Solubility: Approximately 10 mg/ml in water

The compound features short fatty acid chains at the sn-1 and sn-2 positions, which enhances its solubility in aqueous media compared to naturally occurring PIP3. This property makes it particularly useful in various laboratory settings where solubility is crucial for experimental success .

Biological Significance

PtdIns-(3,4,5)-P3 is integral to cellular signaling pathways. It functions primarily as a second messenger in signal transduction processes. The compound is resistant to cleavage by phospholipase C, allowing it to act as a modulator rather than merely a substrate for further reactions. Its ability to bind proteins with pleckstrin homology domains facilitates critical cellular processes such as:

- Cytoskeletal Rearrangement: PtdIns-(3,4,5)-P3 plays a role in the reorganization of the cytoskeleton, which is essential for cell movement and shape changes.

- Membrane Trafficking: The compound aids in the transport of vesicles within cells, influencing various cellular functions including secretion and endocytosis .

Signal Transduction Studies

PtdIns-(3,4,5)-P3 is widely used to study signal transduction mechanisms. Researchers utilize this compound to investigate how cells respond to external stimuli and how these signals are propagated within the cell.

Drug Development

The role of PtdIns-(3,4,5)-P3 in cancer biology has made it a target for drug development. Inhibitors that affect the signaling pathways involving PIP3 are being explored as potential therapeutic agents for various cancers .

Membrane Dynamics

Due to its properties that mimic natural phosphatidylinositols, PtdIns-(3,4,5)-P3 is employed to study membrane dynamics and fluidity. This research is critical for understanding processes such as membrane fusion and fission.

Bioactive Lipid Assays

The compound is used in bioactive lipid assays to quantify and analyze lipid signaling pathways. Its high purity and solubility make it an ideal candidate for such applications .

Case Studies

Mechanism of Action

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific protein domains such as pleckstrin homology (PH) domains, recruiting proteins to the cell membrane and activating downstream signaling pathways. This compound is involved in the activation of the Akt signaling pathway, which regulates cell growth, survival, and metabolism .

Comparison with Similar Compounds

Key Properties

Phosphoinositides vary in fatty acid chain length, phosphorylation sites, and counterions, which influence their solubility, binding affinity, and functional roles. Below is a detailed comparison of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) with structurally related analogs:

Table 1: Structural and Functional Comparison of Phosphoinositides

Key Differences and Research Implications

Fatty Acid Chain Length: C6:0 (dihexanoyl): Enhances solubility for aqueous assays but reduces membrane integration . C16:0 (dipalmitoyl): Mimics natural phospholipids but requires detergents for solubilization .

Phosphorylation Pattern :

- 3,4,5-trisphosphate : Unique to PI3K products; recruits Akt, PDK1, and GRP1 .

- 4,5-bisphosphate : Substrate for PLC and PI3K; critical for calcium signaling and cytoskeletal dynamics .

Counterion (Ammonium vs. Sodium) :

- Ammonium salts improve solubility in polar solvents, while sodium salts are preferred for lipid bilayer studies .

Binding Affinity: The dihexanoyl analog shows stronger binding to GRP1 PH domains compared to dioctanoyl derivatives . 3-PT-PtdIns-(3,4,5)-P3 (dioctanoyl) has reduced affinity, making it a tool for dissecting PIP3-dependent signaling .

Biological Activity

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a crucial phospholipid involved in various cellular signaling pathways. The compound PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic derivative designed to study the biological roles of PtdIns(3,4,5)P3 in cellular processes.

Structure and Properties

PtdIns(3,4,5)P3 is characterized by its inositol ring with three phosphate groups at positions 3, 4, and 5. The specific derivative under discussion features dihexanoyl chains that enhance its membrane affinity and stability. This structural modification allows for better integration into lipid bilayers and facilitates interactions with membrane proteins.

Signal Transduction

PtdIns(3,4,5)P3 acts as a second messenger in signaling pathways initiated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation of PI3K (phosphoinositide 3-kinase), PtdIns(4,5)P2 is phosphorylated to produce PtdIns(3,4,5)P3. This lipid then recruits several downstream signaling proteins containing pleckstrin homology (PH) domains such as Akt/protein kinase B (PKB), which is critical for cell survival and proliferation .

Akt Pathway Activation

The activation of the Akt pathway by PtdIns(3,4,5)P3 is a well-studied mechanism in cancer biology. Akt promotes cell survival by inhibiting apoptotic processes and stimulating cell cycle progression. The binding of PtdIns(3,4,5)P3 to Akt's PH domain is essential for its translocation to the plasma membrane and subsequent activation by upstream kinases .

Hormonal Regulation

A study investigated the role of PtdIns(3,4,5)P3 in GnRH-stimulated hormone release from goldfish pituitary cells. It was found that distinct signaling pathways involving PtdIns(3,4,5)P3 are responsible for the differential control of hormone release stimulated by GnRH2 and GnRH3. This highlights the complex regulatory mechanisms mediated by this phosphoinositide in endocrine signaling .

Cancer Research

Research has shown that elevated levels of PtdIns(3,4,5)P3 are associated with tumorigenesis. In various cancer cell lines, increased PI3K activity leads to higher concentrations of PtdIns(3,4,5)P3, promoting uncontrolled cell growth and survival. Targeting this pathway has become a focus for therapeutic interventions in cancer treatment .

Research Findings

| Study Focus | Key Findings |

|---|---|

| Hormonal Release Regulation | Differential roles of PtdIns(3,4,5)P3 in GnRH-stimulated hormone release |

| Cancer Cell Proliferation | Elevated PtdIns(3,4,5)P3 levels correlate with increased tumorigenesis |

| Akt Activation | Essential role of PtdIns(3,4,5)P3 in Akt translocation and activation |

Q & A

Q. How does the structural modification of dihexanoyl chains in PtdIns-(3,4,5)-P3 (ammonium salt) enhance its utility in experimental systems?

The substitution of natural fatty acid chains (e.g., palmitoyl or stearoyl) with shorter dihexanoyl (C6:0) chains at the sn-1 and sn-2 positions increases aqueous solubility, enabling its use in cell-free assays and membrane-free systems. This modification retains the stereochemistry of the inositol headgroup, allowing it to mimic endogenous PtdIns-(3,4,5)-P3 in binding studies while avoiding aggregation issues common with long-chain analogs. The ammonium salt formulation further stabilizes the compound in aqueous buffers .

Q. What methodological considerations are critical for solubilizing and handling this compound in lipid-protein interaction assays?

- Solubilization : Dissolve in ammonium-containing buffers (e.g., 20 mM HEPES, pH 7.4, with 1 mM ammonium acetate) to maintain stability. Avoid phospholipase C (PLC)-containing buffers, as the compound is resistant to PLC cleavage and may persist as a signaling modulator .

- Storage : Aliquot and store at -80°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Avoid freeze-thaw cycles.

- Delivery to membranes : Use lipid carriers like phosphatidylserine vesicles or mixed micelles (e.g., with Triton X-100) to mimic physiological presentation .

Advanced Research Questions

Q. How can researchers design experiments to study PH domain binding kinetics using PtdIns-(3,4,5)-P3 (1,2-dihexanoyl)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on L1 sensor chips coated with liposomes. Measure binding kinetics of PH domain-containing proteins (e.g., Akt, GRP1) under varying ionic conditions .

- Nuclear Magnetic Resonance (NMR) : Use P-NMR to monitor conformational changes in the inositol headgroup upon PH domain interaction. The dihexanoyl chain’s shorter length reduces signal broadening, improving resolution compared to natural analogs .

- Competitive binding assays : Combine with fluorescent PIP3 probes (e.g., Alexa Fluor 488-conjugated PIP3) to quantify displacement efficiencies in live-cell imaging .

Q. How should discrepancies in reported binding affinities of PH domains for PtdIns-(3,4,5)-P3 analogs be addressed?

Discrepancies often arise from differences in lipid presentation (micelles vs. liposomes) or ionic conditions. To resolve these:

- Standardize lipid environments : Use defined lipid bilayers with physiological phosphatidylserine:phosphatidylcholine ratios to mimic native membranes .

- Control for ionic strength : PH domain binding is sensitive to monovalent ions (e.g., K). Perform assays in buffers with [K] ≤ 50 mM to avoid nonspecific charge shielding .

- Validate with orthogonal methods : Correlate SPR data with cellular assays (e.g., Akt membrane translocation via fluorescence microscopy) .

Q. What strategies can be employed to investigate the role of this analog in PI3K-Akt signaling cascades under oxidative stress conditions?

- In vitro kinase assays : Reconstitute PI3K with PtdIns-(4,5)-P2 substrates and measure Akt phosphorylation in the presence/absence of the analog. Use immunoblotting for phospho-Akt (Ser473) .

- Oxidative stress models : Treat cells with HO and monitor PIP3 levels via LC-MS. Compare endogenous PIP3 turnover with the dihexanoyl analog’s stability using P radiolabeling .

- Molecular dynamics (MD) simulations : Model the analog’s interaction with Akt-PH domains under varying redox states to predict binding perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.